molecular formula C9H10BrNS B13232604 3-[(4-Bromophenyl)sulfanyl]azetidine

3-[(4-Bromophenyl)sulfanyl]azetidine

Cat. No.: B13232604
M. Wt: 244.15 g/mol
InChI Key: PORIELIYGWIKRO-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]azetidine is a chemical compound with the molecular formula C9H10BrNS. It is a member of the azetidine class of compounds, characterized by a four-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]azetidine can be achieved through several methods. One common approach involves the reaction of 4-bromothiophenol with azetidine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]azetidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Bromophenyl)sulfanyl]azetidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)sulfanyl]azetidine
  • 3-[(4-Methylphenyl)sulfanyl]azetidine
  • 3-[(4-Fluorophenyl)sulfanyl]azetidine

Uniqueness

3-[(4-Bromophenyl)sulfanyl]azetidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, that are not as readily achievable with other halogens. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10BrNS

Molecular Weight

244.15 g/mol

IUPAC Name

3-(4-bromophenyl)sulfanylazetidine

InChI

InChI=1S/C9H10BrNS/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2

InChI Key

PORIELIYGWIKRO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)SC2=CC=C(C=C2)Br

Origin of Product

United States

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